molecular formula C16H10N2 B3286346 3-(Phenylethynyl)cinnoline CAS No. 82453-35-8

3-(Phenylethynyl)cinnoline

Cat. No. B3286346
CAS RN: 82453-35-8
M. Wt: 230.26 g/mol
InChI Key: MTMFKKRDQKFTFB-UHFFFAOYSA-N
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Description

3-(Phenylethynyl)cinnoline is a chemical compound with the molecular formula C16H10N2 . It is a derivative of cinnoline, an aromatic heterocyclic compound .


Synthesis Analysis

The synthesis of 3-(Phenylethynyl)cinnoline can be achieved from 3-iodo-Cinnoline and Phenylacetylene . Cinnoline itself can be prepared by dehydrogenation of dihydrocinnoline with freshly precipitated mercuric oxide .


Molecular Structure Analysis

The molecular structure of 3-(Phenylethynyl)cinnoline consists of a cinnoline core with a phenylethynyl group attached. The molecular weight of this compound is 230.26 .

Scientific Research Applications

Synthesis and Detection Applications

  • Synthesis of Cinnolones and Derivatives: 3-(Phenylethynyl)cinnoline derivatives, such as 4(1H)-cinnolones, can be synthesized efficiently in aqueous medium and are used for the detection of nitrite ions in water (Dey & Ranu, 2011).

Catalytic and Chemical Reactions

  • Palladium-Catalyzed Reactions: Palladium compounds catalyze reactions involving 3-halogenocinnolines, leading to various derivatives including 3-alkynyl-derivatives (Ames & Bull, 1982).
  • Cyclocondensation Reactions: 5-Arylethynyl-3-diethylaminonaphthoquinones undergo cyclocondensation with hydrazines, leading to benzocinnolinones, demonstrating the role of cinnoline derivatives in facilitating such reactions (Ivanchikova et al., 2001).

Pharmaceutical and Biological Applications

  • Phosphoinositide 3-Kinase (PI3K) Inhibition: Cinnoline derivatives, including those with phenylethynyl groups, have been explored as potent PI3K inhibitors with significant antiproliferative activity against tumor cell lines (Tian et al., 2021).
  • Chemosensing Properties: Cinnoline-containing poly(arylene ethynylene)s, possibly including phenylethynyl variants, exhibit high sensitivity to quenching by Pd2+ ions, indicating their potential application in chemosensing (Danilkina et al., 2015).

Synthesis Techniques

  • Organoiron Complexes in Synthesis: Organoiron(cyclopentadienyl) complexes have been used for the efficient synthesis of 3-substituted cinnolines, including phenylethynyl variants (Sutherland et al., 1988).

Other Applications

  • Rhodium-Catalyzed Synthesis: Rhodium(III) catalysis has been employed in the synthesis of cinnoline derivatives, emphasizing the versatility of cinnoline in synthetic chemistry (Snieckus & Miah, 2016).
  • Green Synthesis in Sporopollenin Microcapsules: Novel cinnoline derivatives, including those with phenylethynyl groups, have been synthesized in a green and efficient manner inside natural sporopollenin microcapsules, highlighting an eco-friendly approach (Dyab & Sadek, 2018).

Safety and Hazards

The safety data sheet for 3-(Phenylethynyl)cinnoline suggests that it is intended for R&D use only and is not recommended for medicinal, household, or other uses .

properties

IUPAC Name

3-(2-phenylethynyl)cinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2/c1-2-6-13(7-3-1)10-11-15-12-14-8-4-5-9-16(14)18-17-15/h1-9,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMFKKRDQKFTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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